molecular formula C7H7BrS B020505 3-Bromothioanisole CAS No. 33733-73-2

3-Bromothioanisole

Cat. No. B020505
CAS RN: 33733-73-2
M. Wt: 203.1 g/mol
InChI Key: NKYFJZAKUPSUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromothioanisole and similar compounds involves multiple steps, including bromination and reduction processes. For example, 3-Bromothiophene, a closely related compound, is synthesized mainly through reduction and isomerization, showcasing the versatility of brominated intermediates in organic chemistry (Wang Deng-yu, 2004). Another method involves bromination of thiophene to yield 2,3,5-tribromothiophene, followed by reduction with zinc in acetic acid, demonstrating the influence of reaction conditions on the synthesis process (Guo Hai, 2008).

Molecular Structure Analysis

The molecular structure of 3-Bromothioanisole derivatives has been elucidated through various analytical techniques, including NMR and X-ray crystallography. For instance, the dimeric structure of a related thioether-methyleneborane compound was confirmed, highlighting the complex behavior of these molecules at different temperatures and their reactivity with other organic compounds (Cheryl A. Tanur, D. Stephan, 2011).

Chemical Reactions and Properties

3-Bromothioanisole and its derivatives participate in a variety of chemical reactions, demonstrating diverse reactivity profiles. For example, they have been used in Suzuki cross-coupling reactions to synthesize novel organic compounds with potential applications in materials science and as intermediates in the synthesis of complex organic molecules (Komal Rizwan et al., 2021). These reactions often incorporate both electron-donating and electron-withdrawing groups, illustrating the compound's versatility in organic synthesis.

Scientific Research Applications

3-Bromothioanisole is a 3-halothioanisole derivative that is mainly used in the preparation of photoacids . It can be prepared from 3-bromobenzenethiol . Here are some of its applications:

  • Preparation of 3-Methylthiotriphenylamine : 3-Bromothioanisole can be used in the synthesis of 3-methylthiotriphenylamine .
  • Preparation of 4-Ethoxy-3’-Methylthiostilbene : It can also be used in the synthesis of 4-ethoxy-3’-methylthiostilbene .
  • Preparation of 3-Bromophenyl Phenyl Sulfide : Another application is in the synthesis of 3-bromophenyl phenyl sulfide .
  • Preparation of 9-Substituted, 3,6-Dithiomethylfluorenes : It can be used in the synthesis of 9-substituted, 3,6-dithiomethylfluorenes .
  • Preparation of 4-Methoxy-3’- (Methylthio)-1,1’-Biphenyl : Lastly, it can be used in the synthesis of 4-methoxy-3’- (methylthio)-1,1’-biphenyl .
  • Synthesis of 3,3’-Dihydroxydiphenyl disulfide : 3-Bromothioanisole can be used in the synthesis of 3,3’-Dihydroxydiphenyl disulfide .
  • Preparation of 1-Bromo-3-(methylthio)benzene : It can also be used in the synthesis of 1-Bromo-3-(methylthio)benzene .
  • Preparation of m-Bromo methylthio benzene : Another application is in the synthesis of m-Bromo methylthio benzene .
  • Synthesis of 3,3’-Dihydroxydiphenyl disulfide : 3-Bromothioanisole can be used in the synthesis of 3,3’-Dihydroxydiphenyl disulfide .
  • Preparation of 1-Bromo-3-(methylthio)benzene : It can also be used in the synthesis of 1-Bromo-3-(methylthio)benzene .
  • Preparation of m-Bromo methylthio benzene : Another application is in the synthesis of m-Bromo methylthio benzene .

Safety And Hazards

3-Bromothioanisole may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this chemical .

properties

IUPAC Name

1-bromo-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYFJZAKUPSUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187409
Record name Benzene, 1-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothioanisole

CAS RN

33733-73-2
Record name 3-Bromothioanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33733-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromothiophenol (10 g) in acetone (250 mL) was added potassium carbonate (14.6 g) and iodomethane (4.28 mL). The heterogenous mixture was refluxed for 4 hrs., cooled to room temperature, filtered, and concentrated under reduced pressure. Ether (200 mL) was added, and the mixture was filtered again and finally evaporated to dryness to yield the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-bromobenzenethiol (5 g, 26.44 mmol) was added to a solution of sodium methoxide (1.43 g, 26.48 mmol) in 20 ml of anhydrous methanol. The mixture was stirred for 30 min under nitrogen at room temperature and a solution of methyl iodide (4.51 g, 31.77 mmol) in 20 ml anhydrous methanol was then added. The reaction mixture was stirred overnight at room temperature, poured into 2 M aqueous NaOH solution (30 ml) and extracted three times with ether (60 ml×3). The combined organic layer was washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After removal of solvent, the product was purified by distillation at 80° C. (0.3 mmHg) and isolated in 86.1% (4.62 g) yield. 1H NMR(CDCl3, 500 MHz) δ ppm: 2.44 (s, 3H, CH3), 7.1-7.4(m, 4H, Ar—H)GC-MS(relative intensity %): 202, 204(1:1, 100, M+), 187, 189(1:1, 11, 3-BrPhS+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ar—H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
L Gao, B Chang, W Qiu, L Wang, X Fu… - Advanced Synthesis & …, 2016 - Wiley Online Library
… aryne mechanism, the reaction using 3-bromothioanisole as the substrate should also go as … Instead, no 2-phenylbenzothiophene was found with use of 3-bromothioanisole (Supporting …
Number of citations: 33 onlinelibrary.wiley.com
MF Lipton, MA Mauragis, MT Maloney… - … process research & …, 2003 - ACS Publications
… The methyl-3-bromothioanisole was used directly in the next step. … charged with 37 kg (164 mol corrected) of crude 3- bromothioanisole and 166 kg of glacial acetic acid. The mixture …
Number of citations: 79 pubs.acs.org
QH Chen, PNP Rao, EE Knaus - Bioorganic & medicinal chemistry, 2005 - Elsevier
… The product was obtained as a pale yellow liquid by the Sonogashira coupling reaction of 7a with 3-bromothioanisole in 65% yield; IR (film): 2220 (C triple bond C), 1602, 1581, 1499 (…
Number of citations: 28 www.sciencedirect.com
A Nordqvist, MT Nilsson, S Röttger, LR Odell… - Bioorganic & medicinal …, 2008 - Elsevier
… Following the general procedure, 3-bromothioanisole (0.05 mmol) was N-arylated with … Following the general procedure, 3-bromothioanisole (0.05 mmol) was N-arylated with l-serine to …
Number of citations: 43 www.sciencedirect.com
AM Wagner, MS Sanford - The Journal of organic chemistry, 2014 - ACS Publications
… From 3-bromothioanisole and Ph 2 ITFA (Table 2, entry 7; 71 mg, 54% yield); from thioanisole and (3-BrC 6 H 4 ) 2 ITFA (Table 3, entry 8; 73 mg, 55% yield). HRMS EI [M + ] calcd for C …
Number of citations: 76 pubs.acs.org
TM Razler, Y Hsiao, F Qian, R Fu… - The Journal of …, 2009 - ACS Publications
… Of note, 3-bromothioanisole (entry 6), a potentially difficult substrate due to palladium coordination, furnished the cross-coupled product 5e in 97% yield. (16) The sterically demanding 2,…
Number of citations: 89 pubs.acs.org
R Xia, JP Malval, M Jin, A Spangenberg… - Chemistry of …, 2012 - ACS Publications
This contribution reports on the synthesis and the photochemical behavior of two new sulfonium-based photoacid generators (PAGs). We demonstrate that a para-to-meta substitution of …
Number of citations: 58 pubs.acs.org
W Zhou, SM Kuebler, D Carrig, JW Perry… - Journal of the …, 2002 - ACS Publications
New triarylamine dialkylsulfonium salts that are photosensitive in the near-ultraviolet have been prepared. The quantum yields of photoacid generation were found to be ∼0.5 and are …
Number of citations: 76 pubs.acs.org
TM Wróbel, K Sharma, I Mannella, S Oliaro-Bosso… - Biomolecules, 2023 - mdpi.com
… A dry vial was evacuated/backfilled with argon three times and charged with 3-bromothioanisole 2a or 4-bromothioanisole 2b (223 mg, 1.10 mmol), t-BuXPhos Pd G3 (40 mg, 0.05 mmol)…
Number of citations: 9 www.mdpi.com
J Li, Z An, J Sun, C Tan, D Gao, Y Tan… - ACS applied materials …, 2020 - ACS Publications
A cationic conjugated polyelectrolyte PPET3-N2 was used as a photosensitizer for photocatalytic oxidation of organic sulfides, including thioanisole, ethyl phenyl sulfide, 4-methylphenyl …
Number of citations: 30 pubs.acs.org

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